6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid typically involves the reaction of indene derivatives with bis(2-chloroethyl)amine. The process generally includes the following steps:
Formation of Indene Derivative: The starting material, indene, is subjected to various reactions to introduce functional groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bis(2-chloroethyl)amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its cytotoxic properties and potential use in chemotherapy for treating various cancers.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective as a chemotherapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid is unique due to its specific indene structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitrogen mustards. Its unique structure may also influence its selectivity and potency in targeting cancer cells .
Properties
CAS No. |
92195-06-7 |
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Molecular Formula |
C14H15Cl2NO2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C14H15Cl2NO2/c15-3-5-17(6-4-16)13-2-1-10-7-12(14(18)19)8-11(10)9-13/h1-2,7,9H,3-6,8H2,(H,18,19) |
InChI Key |
CSGJFBXUFBTTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C1C=C(C=C2)N(CCCl)CCCl)C(=O)O |
Origin of Product |
United States |
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